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molecular formula C10H13NO4 B8591345 2-(4-Nitrobenzyl)propane-1,3-diol

2-(4-Nitrobenzyl)propane-1,3-diol

Cat. No. B8591345
M. Wt: 211.21 g/mol
InChI Key: CCYJTBGSFAPPEK-UHFFFAOYSA-N
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Patent
US09353120B2

Procedure details

To a suspension of NaBH4 (14.35 g, 379.3 mmol) in EtOH (200 mL) was added dropwise a solution of 23 (11.2 g, 37.93 mmol) in EtOH (100 mL) and the mixture was refluxed for 16 hours. After addition of an aqueous NH4Cl solution (5%, 150 mL) in small portions, the solution was distilled under vacuum to remove EtOH. CH2Cl2 (200 mL) was added and the mixture was filtered. The two layers were separated, and the aqueous phase was extracted with CH2Cl2 (3×50 mL). The combined organic phases were washed with aqueous NaHCO3 (5%, 100 mL), dried over MgSO4 and concentrated under vacuum. The resulting yellow oil was recrystallized from EtOAC/hexane to give off-white powder 24 (6.81 g, 85% yield).
Name
Quantity
14.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH:13]([C:19](OCC)=[O:20])[C:14](OCC)=[O:15])=[CH:8][CH:7]=1)([O-:5])=[O:4].[NH4+].[Cl-]>CCO>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH:13]([CH2:19][OH:20])[CH2:14][OH:15])=[CH:10][CH:11]=1)([O-:5])=[O:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
14.35 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(C(=O)OCC)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
the solution was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove EtOH
ADDITION
Type
ADDITION
Details
CH2Cl2 (200 mL) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with aqueous NaHCO3 (5%, 100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting yellow oil was recrystallized from EtOAC/hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.81 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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